"2,4-Dichloro-6-methylnicotinonitrile" CAS number
"2,4-Dichloro-6-methylnicotinonitrile" CAS number
An In-depth Technical Guide to 2,4-Dichloro-6-methylnicotinonitrile
Chemical Abstract Service (CAS) Number: 38367-36-1[1][2][3][4]
Introduction
2,4-Dichloro-6-methylnicotinonitrile is a halogenated heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile functional group.[5] Its strategic placement of reactive sites—specifically the chlorine atoms which can be selectively substituted—and the electronically influential nitrile group make it a highly valuable and versatile intermediate in synthetic chemistry. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, with a focus on its utility for researchers in the agrochemical and pharmaceutical sciences. Its primary significance lies not as an end-product, but as a foundational scaffold for constructing more complex, biologically active molecules.
Physicochemical Properties and Identification
The molecular architecture of 2,4-Dichloro-6-methylnicotinonitrile dictates its reactivity and physical characteristics. The two chlorine atoms act as leaving groups in nucleophilic substitution reactions, while the nitrile group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring.
| Property | Value | Source(s) |
| CAS Number | 38367-36-1 | [1][2][3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 187.03 g/mol | [1][2] |
| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbonitrile | [1] |
| Synonyms | 2,4-dichloro-6-methyl-nicotinonitrile, 3-Pyridinecarbonitrile, 2,4-dichloro-6-methyl- | [1][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Sparingly soluble in water | [5] |
Synthesis and Manufacturing
The industrial production of 2,4-Dichloro-6-methylnicotinonitrile is achieved through multi-step synthetic pathways. A common strategy involves the construction of the substituted pyridine ring followed by chlorination.
Exemplary Synthetic Workflow
A representative synthesis involves the condensation of starting materials to form a cyanopyridine precursor, which is then subjected to chlorination to yield the final product.
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Step 1: Condensation Reaction: The synthesis often begins with the reaction of materials like (E)-4-(dimethylamino)but-3-en-2-one with malononitrile.[6] This condensation reaction, typically catalyzed by a base, forms the core pyridine ring structure.
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Step 2: Chlorination: The resulting intermediate is then treated with potent chlorinating agents, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), at elevated temperatures.[6][7] This step replaces hydroxyl groups on the pyridine ring with chlorine atoms, affording the target 2,4-Dichloro-6-methylnicotinonitrile. The reaction must be conducted under controlled conditions in a fume hood due to the exothermic nature and evolution of hydrogen chloride gas.[7]
Caption: Generalized synthesis workflow for 2,4-Dichloro-6-methylnicotinonitrile.
Core Applications and Mechanistic Insights
The utility of this compound stems from its role as a key building block for diverse, high-value chemicals.
Agrochemicals
2,4-Dichloro-6-methylnicotinonitrile serves as a crucial intermediate in the synthesis of certain pesticides, particularly neonicotinoids.[5] These insecticides are potent agonists of insect nicotinic acetylcholine receptors (nAChRs). Their mechanism of action involves binding to these receptors in the central nervous system of insects, leading to overstimulation, paralysis, and death.[5][8] The selectivity for insect over mammalian nAChRs is a key feature of this class of compounds, though concerns about their impact on non-target pollinators have led to restrictions on their use in some regions.[8]
Pharmaceutical Research and Drug Development
In medicinal chemistry, the dichlorinated methylnicotinonitrile scaffold provides a robust platform for generating novel therapeutic agents. The two chlorine atoms offer differential reactivity, allowing for sequential and site-selective nucleophilic substitutions to build molecular complexity. Furthermore, the nitrile group is a valuable pharmacophore that can participate in key binding interactions or serve as a metabolic block.[9][10]
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Thyroid Hormone Receptor (THR) Agonists: Derivatives of dichlorinated pyridines have been explored in the development of highly selective THR-β agonists.[11] One such compound, MGL-3196 (Resmetirom), which incorporates a related dichlorinated phenyl structure, has been successful in clinical trials for treating dyslipidemia by targeting THR-β in the liver.[11] This demonstrates the potential of the chlorinated heterocyclic scaffold in designing receptor-selective drugs.
-
Central Nervous System (CNS) Agents: Related compounds, such as 2,5-Dichloro-4,6-dimethyl-3-pyridinecarbonitrile, have been used to synthesize potent and brain-penetrant positive allosteric modulators (PAMs) of the muscarinic M4 receptor.[12] These modulators are being investigated in preclinical models of schizophrenia, highlighting the scaffold's applicability to CNS drug discovery.[12]
Caption: Role as a versatile scaffold for agrochemical and pharmaceutical agents.
Analytical Methodologies
The identification and quantification of 2,4-Dichloro-6-methylnicotinonitrile and its derivatives are typically performed using standard chromatographic and spectroscopic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the analysis of volatile and semi-volatile chlorinated organic compounds. The technique provides both retention time for identification and a mass spectrum for structural confirmation.[13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of the parent compound and any synthesized derivatives, confirming the positions of substituents on the pyridine ring.
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High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detection, is used for purity assessment and quantification, especially for less volatile derivatives developed during drug discovery programs.
Safety, Handling, and Toxicology
As with many chlorinated organic intermediates, 2,4-Dichloro-6-methylnicotinonitrile requires careful handling. It is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[14][15] |
| Personal Protection | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area.[14] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison control center.[14][16] |
Disposal: The compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations. It should not be released into the environment.[14]
Conclusion
2,4-Dichloro-6-methylnicotinonitrile (CAS: 38367-36-1) is a chemical intermediate of significant strategic importance. Its value is not in its direct application but in the potential unlocked by its versatile structure. For researchers in agrochemical synthesis and pharmaceutical drug discovery, it represents a readily available, functionalizable scaffold for creating novel molecules with tailored biological activities. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond.
References
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